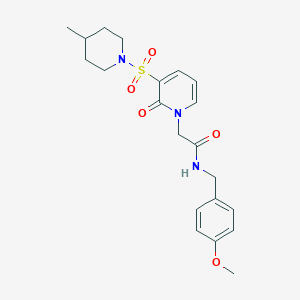![molecular formula C20H21ClIN5O4 B2429450 2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine CAS No. 1000980-71-1](/img/structure/B2429450.png)
2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine is a synthetic compound with a molecular formula of C20H21ClIN5O4 and a molecular weight of 557.78 g/mol . This compound is known for its potential applications in various fields, including medicinal chemistry and biological research. It is characterized by the presence of a chloro group, an iodophenyl group, and an isopropylidene-protected adenosine moiety.
Métodos De Preparación
The synthesis of 2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine involves several steps. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and reagents like sodium hydride or potassium carbonate to facilitate the substitution reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: This compound is utilized in biochemical assays to investigate enzyme activities and receptor interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: In industrial settings, it is used in the production of pharmaceuticals and as a research chemical for developing new materials
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine involves its interaction with specific molecular targets, such as adenosine receptors and enzymes involved in nucleoside metabolism. By binding to these targets, the compound can modulate various biological pathways, leading to its observed effects. For example, it may inhibit adenosine deaminase, resulting in increased levels of adenosine and subsequent activation of adenosine receptors, which can have anti-inflammatory and antitumor effects.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine is unique due to its specific substitution pattern and protective groups. Similar compounds include:
2-Chloro-N-[(3-iodophenyl)methyl] Adenosine: Lacks the isopropylidene protection.
2-Chloro-N-[(3-bromophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine: Contains a bromophenyl group instead of an iodophenyl group.
2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Guanosine: Similar structure but with guanosine instead of adenosine
These comparisons highlight the structural variations and potential differences in biological activity and applications.
Propiedades
IUPAC Name |
[(3aR,4R,6R,6aR)-4-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClIN5O4/c1-20(2)30-14-12(8-28)29-18(15(14)31-20)27-9-24-13-16(25-19(21)26-17(13)27)23-7-10-4-3-5-11(22)6-10/h3-6,9,12,14-15,18,28H,7-8H2,1-2H3,(H,23,25,26)/t12-,14-,15-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKHUABYZBGHID-SCFUHWHPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=C(N=C43)Cl)NCC5=CC(=CC=C5)I)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=C(N=C43)Cl)NCC5=CC(=CC=C5)I)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClIN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3,5-dimethylphenyl)-3-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2429370.png)


![3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate](/img/structure/B2429375.png)



![N-(1,3-benzothiazol-2-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2429383.png)

![N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride](/img/structure/B2429385.png)
![N-(3,4-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2429386.png)


![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(1-phenylethyl)ethanediamide](/img/structure/B2429389.png)
